molecular formula C16H15ClN6OS B12155149 N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12155149
M. Wt: 374.8 g/mol
InChI Key: QDHIQFFFYXPTHZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring, a methyl group, and a sulfanyl-linked acetamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements, including the pyrazine heterocycle (a nitrogen-rich aromatic system) and the chloro-methylphenyl group, which may enhance bioavailability and target binding .

Properties

Molecular Formula

C16H15ClN6OS

Molecular Weight

374.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15ClN6OS/c1-10-3-4-11(17)7-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)

InChI Key

QDHIQFFFYXPTHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-chloro-2-methylaniline and 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its unique structural features.

Industry: In the industrial sector, it can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole moiety is known for its ability to coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Compound Name R1 (Triazole Substitution) R2 (Aryl Group) Heterocycle (vs. Pyrazine) Key References
N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl Pyridin-2-yl Pyridine
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Methylphenyl Pyridin-4-yl Pyridine
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Amino Furan-2-yl Furan
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Substituted aryl carbamoyl Pyridin-4-yl Pyridine

Key Observations :

  • Pyrazine vs. Furan-containing analogs (e.g., ) exhibit reduced nitrogen content but may improve metabolic stability .
  • Substituent Effects: The ethyl group in the analog from increases lipophilicity compared to the methyl group in the target compound, which could influence membrane permeability.
  • Aryl Modifications : The 5-chloro-2-methylphenyl group in the target compound combines halogen and alkyl substituents, balancing electron withdrawal and steric effects. This contrasts with the 2-ethoxyphenyl group in , which introduces ether functionality .

Table 3: Reported Activities of Structural Analogs

Compound Class Biological Activity Key Findings Reference
Pyridin-4-yl triazoles (e.g., KA1-KA15) Antimicrobial, Antioxidant, Anti-inflammatory Electron-withdrawing groups (e.g., -Cl, -NO₂) on aryl rings enhance activity; MIC values: 12.5–50 µg/mL
Furan-2-yl triazoles Anti-exudative 10 mg/kg dose showed 60–70% efficacy (vs. diclofenac sodium at 8 mg/kg)
Pyrazine analogs Not reported Predicted enhanced solubility due to pyrazine’s nitrogen content

Inferences for Target Compound :

  • The chloro and methyl groups on the phenyl ring may synergize with the pyrazine moiety to improve antimicrobial or anti-inflammatory activity, as seen in .
  • Anti-exudative activity, observed in furan analogs (), might be reduced due to pyrazine’s distinct electronic profile .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring, a pyrazinyl-triazole moiety, and a sulfanyl group. Its molecular formula is C16H15ClN6OSC_{16}H_{15}ClN_{6}OS with a molecular weight of 374.8 g/mol. The IUPAC name is this compound.

Property Value
Molecular FormulaC16H15ClN6OS
Molecular Weight374.8 g/mol
IUPAC NameThis compound
InChI KeyQDHIQFFFYXPTHZ-UHFFFAOYSA-N

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. This interaction may inhibit enzymatic activities crucial for cellular functions.
  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function and potentially leading to apoptosis in cancer cells.
  • Antiproliferative Effects : Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound:

  • Cell Line Studies : A study demonstrated that related compounds showed significant inhibitory effects against breast cancer cell lines at concentrations ranging from 1.52 to 6.31 μM. Compounds exhibited selectivity for cancer cells over normal cells .
  • Apoptosis Induction : The most active derivatives induced apoptosis in MDA-MB-231 cells, evidenced by increased annexin V-FITC positivity indicating late apoptotic phases .

Enzyme Inhibition

The compound's potential as an inhibitor of carbonic anhydrase IX (CA IX) has also been explored:

  • Selectivity : Certain derivatives displayed remarkable selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX .

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations have shown that related compounds significantly inhibit the growth of bacteria by targeting carbonic anhydrases involved in bacterial metabolism .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions of the compound with CA IX, suggesting its potential as a therapeutic agent in both oncology and infectious diseases .
  • ADMET Properties : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that these compounds possess promising pharmacokinetic properties conducive to further development .

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